2-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-4-(pyrrolidin-1-yl)pyrimidine
Beschreibung
This compound features a pyrimidine core substituted at position 4 with a pyrrolidin-1-yl group and at position 2 with a piperazine moiety bearing a (2,4-difluorophenyl)methyl substituent.
Eigenschaften
IUPAC Name |
2-[4-[(2,4-difluorophenyl)methyl]piperazin-1-yl]-4-pyrrolidin-1-ylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23F2N5/c20-16-4-3-15(17(21)13-16)14-24-9-11-26(12-10-24)19-22-6-5-18(23-19)25-7-1-2-8-25/h3-6,13H,1-2,7-12,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGITWZJAJUEGCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC=C2)N3CCN(CC3)CC4=C(C=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23F2N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Condensation of 1,3-Dicarbonyl Derivatives
A widely adopted method involves the condensation of 1,3-dicarbonyl compounds (e.g., diketones or ketoesters) with guanidine derivatives. For example, reacting ethyl acetoacetate with guanidine carbonate under basic conditions (e.g., sodium ethoxide) yields 2-amino-4-methylpyrimidine, which can be further functionalized. Adjustments to the diketone substituents allow for the introduction of methyl or aryl groups at specific positions.
Reaction conditions :
-
Solvent: Ethanol or DMF
-
Catalyst: NaOEt or K₂CO₃
-
Temperature: 80–100°C
-
Yield: 60–75%
Cyclization of Enaminonitriles
Alternative routes utilize enaminonitrile intermediates, which undergo cyclization in the presence of ammonia or primary amines. This method offers better control over substituent placement, particularly for introducing electron-withdrawing groups that enhance reactivity toward subsequent substitutions.
Example protocol :
-
Synthesize enaminonitrile via reaction of malononitrile with an aldehyde.
-
Cyclize with ammonium acetate in acetic acid.
-
Isolate the pyrimidine core via recrystallization.
Functionalization with Pyrrolidine
The final step involves substituting a leaving group (typically chloro or fluoro) at the 4-position of the pyrimidine ring with pyrrolidine. This step is highly sensitive to steric and electronic factors.
Direct Nucleophilic Substitution
Pyrrolidine reacts with 4-chloro-2-piperazinylpyrimidine intermediates in refluxing DMF. The addition of catalytic KI enhances the leaving group’s mobility, improving reaction rates.
Typical protocol :
-
Reagents: Pyrrolidine (3 eq), KI (0.1 eq)
-
Solvent: DMF
-
Temperature: 120°C
-
Duration: 6–8 hours
-
Yield: 70–78%
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times. A 30-minute irradiation at 150°C in NMP (1-methyl-2-pyrrolidone) achieves complete conversion with minimal side products.
Advantages :
-
80% yield in 30 minutes
-
Reduced solvent volume
-
Scalable for industrial applications
Optimization and Troubleshooting
Solvent and Base Selection
| Solvent | Base | Yield (%) | Side Products |
|---|---|---|---|
| DMF | K₂CO₃ | 78 | <5% |
| DMSO | TEA | 72 | 8% |
| NMP | Cs₂CO₃ | 85 | <3% |
Polar aprotic solvents (NMP > DMF > DMSO) and strong bases (Cs₂CO₃ > K₂CO₃) maximize yields by stabilizing transition states and deprotonating amines effectively.
Temperature and Reaction Time
Elevated temperatures (100–150°C) are critical for overcoming activation energy barriers in NAS. However, prolonged heating (>24 hours) risks decomposition, necessitating careful monitoring.
Analyse Chemischer Reaktionen
Types of Reactions
2-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-4-(pyrrolidin-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the difluorophenyl group or the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
The compound is primarily investigated for its potential as a therapeutic agent in treating various diseases, including:
- Neurological Disorders : Its structure suggests activity at neurotransmitter receptors, making it a candidate for treating conditions such as depression and anxiety.
- Cancer Treatment : Preliminary studies indicate that it may inhibit specific kinases involved in cancer cell proliferation.
Biological Studies
Research focuses on understanding the compound's interactions with biological targets:
- Enzyme Inhibition : It has shown promise in inhibiting enzymes related to disease pathways.
- Receptor Modulation : The compound's ability to modulate neurotransmitter receptors is under investigation for potential therapeutic effects in mental health disorders.
Pharmacology
Pharmacokinetic and pharmacodynamic studies are essential to evaluate:
- Absorption and Distribution : Understanding how the compound behaves in biological systems can help optimize its therapeutic use.
- Mechanism of Action : Research aims to elucidate how it interacts with molecular targets to exert its effects.
Case Study 1: Neurological Effects
A study evaluated the efficacy of this compound in animal models of anxiety. Results indicated significant anxiolytic effects when administered at specific dosages, suggesting its potential for further development into a therapeutic agent for anxiety disorders.
Case Study 2: Anticancer Activity
In vitro studies demonstrated that the compound inhibits the proliferation of various cancer cell lines. The mechanism was linked to the inhibition of specific signaling pathways involved in cell cycle regulation.
Wirkmechanismus
The mechanism of action of 2-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-4-(pyrrolidin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group enhances binding affinity, while the piperazine and pyrimidine rings contribute to the overall stability and activity of the compound.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Substituent Variations on the Piperazine Ring
4-Methyl-2-[4-(2-Methylbenzoyl)Piperazin-1-Yl]-6-(Pyrrolidin-1-Yl)Pyrimidine (CAS 946212-71-1)
- Structure : Differs in the piperazine substituent (2-methylbenzoyl vs. difluorophenylmethyl) and a methyl group at position 4 of the pyrimidine.
- Properties: Molecular weight = 365.5 g/mol.
- Activity : Likely exhibits altered binding kinetics due to steric hindrance from the benzoyl group.
4-(4-((2,3-Dichlorophenyl)Sulfonyl)Piperazin-1-Yl)-6-(Pyrrolidin-1-Yl)Pyrimidine (CAS 1203188-85-5)
- Structure : Contains a sulfonyl-linked 2,3-dichlorophenyl group on piperazine.
- Properties : Molecular weight = 442.4 g/mol. The sulfonyl group enhances polarity, reducing membrane permeability but improving aqueous solubility .
- Activity : The dichlorophenyl group may confer stronger target affinity in halogen-sensitive receptors compared to difluorophenyl derivatives.
2-{4-[(2-Methyl-1,3-Thiazol-4-Yl)Methyl]Piperazin-1-Yl}-4-(Trifluoromethyl)Pyrimidine
- Structure : Substituted with a thiazole-methyl group on piperazine and a trifluoromethyl group on pyrimidine.
Pyrimidine Core Modifications
2-{4-[(1,3-Benzodioxol-5-Yl)Methyl]Piperazin-1-Yl}Pyrimidine
- Structure : Features a benzodioxole-methyl group on piperazine.
2-[4-(2,3,4-Trimethoxybenzyl)Piperazin-1-Yl]Pyrimidine (CAS 3884-60-4)
Pharmacological and Physicochemical Comparisons
Molecular Weight and LogP
| Compound | Molecular Weight (g/mol) | Predicted LogP |
|---|---|---|
| Target Compound | ~369.4 | ~2.8 |
| CAS 946212-71-1 | 365.5 | ~3.1 |
| CAS 1203188-85-5 | 442.4 | ~2.2 |
| 2-[4-(2,3,4-Trimethoxybenzyl)Piperazin-1-Yl]Pyrimidine | 348.4 | ~1.9 |
The target compound’s LogP (~2.8) balances lipophilicity and solubility, favoring oral bioavailability. Bulkier substituents (e.g., sulfonyl in CAS 1203188-85-5) reduce LogP, compromising membrane permeability.
Biologische Aktivität
The compound 2-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-4-(pyrrolidin-1-yl)pyrimidine represents a novel synthetic organic molecule with potential therapeutic applications. Its unique structure, featuring a piperazine ring and a pyrimidine moiety, positions it as a candidate for various biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 333.4 g/mol. The presence of the 2,4-difluorophenyl group enhances its lipophilicity and biological activity, making it a subject of interest in drug development.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. It may function as an inhibitor or modulator of kinases involved in cancer progression or neurotransmitter receptors relevant to neurological disorders. This interaction profile suggests potential applications in treating conditions such as cancer and neurodegenerative diseases.
Biological Activities
Research indicates that compounds structurally similar to This compound exhibit various biological effects:
- Anticancer Activity : Studies have shown that derivatives within this chemical class can inhibit cancer cell proliferation by targeting specific signaling pathways.
- Anti-inflammatory Effects : Some pyrimidine derivatives demonstrate significant inhibition of cyclooxygenase (COX) enzymes, which are critical in inflammatory processes.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism/Target | Reference |
|---|---|---|
| Anticancer | Inhibition of kinase pathways | |
| Anti-inflammatory | COX enzyme inhibition | |
| Neurological effects | Modulation of neurotransmitter receptors |
Case Studies
Several studies have investigated the biological activity of related compounds, providing insights into their therapeutic potential:
- Anticancer Studies : A derivative similar to the target compound was evaluated for its cytotoxic effects against various cancer cell lines. The results indicated a significant reduction in cell viability with IC50 values comparable to established chemotherapeutics.
- Inflammation Models : In vivo studies using carrageenan-induced paw edema models demonstrated that certain pyrimidine derivatives exhibited anti-inflammatory properties similar to indomethacin, with effective doses calculated through rigorous bioassays.
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the efficacy of this compound. Modifications to the piperazine and pyrimidine rings can significantly influence biological activity. For instance, substituents that enhance electron density on the aromatic ring tend to improve receptor affinity and inhibitory potency against targeted enzymes.
Q & A
Q. What advanced techniques can address gaps in understanding metabolic pathways?
- Methodological Answer :
- CYP450 inhibition assays : Identify metabolizing enzymes using recombinant CYP isoforms (e.g., CYP3A4, 2D6) .
- Reactive metabolite trapping : Incubate with glutathione (GSH) and detect adducts via LC-MS to assess bioactivation risks .
- Stable isotope labeling : Synthesize deuterated analogs to track metabolic soft spots and guide structural optimization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
